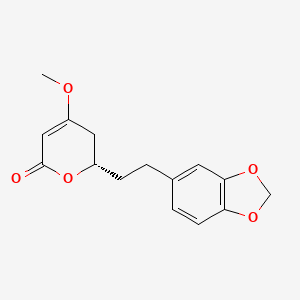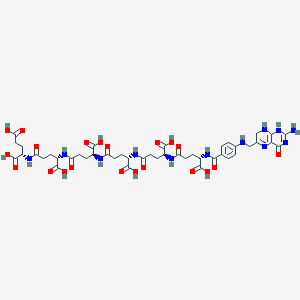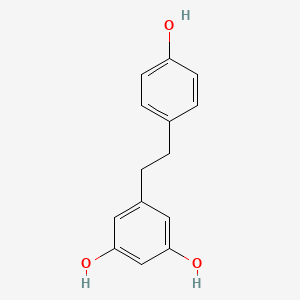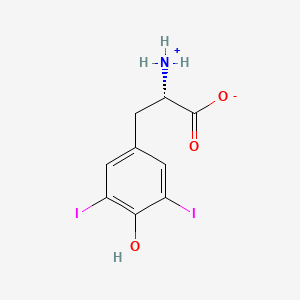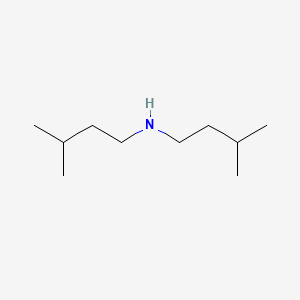
Dinactin
描述
科学研究应用
Dinactin生物合成和发酵优化
This compound是一种大环四酮类抗生素,由于其潜在的免疫抑制特性而引起了人们的兴趣。He等人(2016年)的研究侧重于开发this compound生产的发酵平台。他们发现,pH控制、琥珀酸钠喂养和葡萄糖喂养策略显著增加了this compound的产量。此外,通过过表达nonS基因来提高this compound产量的菌株工程表明了大规模生产的潜力(He et al., 2016)。
This compound的抗菌特性
This compound已针对结核分枝杆菌进行评估,表现出显著的杀菌活性。Hussain等人(2019年)报道了其对各种临床分离株的有效性,包括多药耐药株。此外,this compound与某些抗结核药物显示出协同作用,支持其在联合治疗中的潜力(Hussain et al., 2019)。
This compound对细胞过程的影响
研究探讨了this compound对细胞过程的影响,如叶绿体中的钾离子转运。Pflugshaupt和Bachofen(1972年)研究了this compound如何通过改变钾的通透性来影响叶绿体反应,从而影响各种叶绿体功能(Pflugshaupt & Bachofen, 1972)。
This compound生产的营养优化
Zhou等人(2015年)专注于通过海洋链霉菌优化this compound生产的营养。他们通过介质优化和前体刺激显著提高了this compound的产量,这对潜在的工业应用至关重要(Zhou et al., 2015)。
This compound作为抗肿瘤抗生素
最近的研究揭示了this compound作为抗肿瘤抗生素的潜力。Rawangkan等人(2022年)发现,this compound通过诱导G0/G1期并减少癌症干细胞特性,在非小细胞肺癌中抑制细胞生长,表明其在NSCLC治疗中的潜力(Rawangkan et al., 2022)。
作用机制
Target of Action
Dinactin, also known as GNF-Pf-90, primarily targets the Wnt/β-catenin signaling pathway in cancer cells . This pathway plays a crucial role in cell proliferation and differentiation, and its hyperactivation has been associated with various types of cancers .
Mode of Action
This compound interacts with its targets by inhibiting the Wnt/β-catenin signaling pathway . It selectively inhibits the proliferation of certain cancer cells in an apoptosis-independent manner . This compound blocks the G1/S progression of the cell cycle and decreases the expression of cyclins A, B, and D3, and cdk2 protein expression .
Biochemical Pathways
This compound affects the Wnt/β-catenin signaling pathway, which is a key regulator of cell growth and differentiation . By inhibiting this pathway, this compound suppresses cell growth through the induction of the G0/G1 phase associated with the down-regulation of cyclins A, B, and D3, and cdk2 protein expression .
Pharmacokinetics
It is known that this compound suppresses cell growth at concentrations ranging from 01–1 µM . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cellular proliferation in various cancer cells, induction of cell cycle arrest, and reduction of clonogenic survival . This compound also inhibits cell migration and invasion, and blocks the Wnt/β-catenin signaling pathway, thereby effectively suppressing the growth of cancer cells .
属性
IUPAC Name |
5,23-diethyl-2,11,14,20,29,32-hexamethyl-4,13,22,31,37,38,39,40-octaoxapentacyclo[32.2.1.17,10.116,19.125,28]tetracontane-3,12,21,30-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H68O12/c1-9-29-21-33-13-17-35(51-33)25(5)39(43)47-24(4)20-32-12-16-38(50-32)28(8)42(46)54-30(10-2)22-34-14-18-36(52-34)26(6)40(44)48-23(3)19-31-11-15-37(49-31)27(7)41(45)53-29/h23-38H,9-22H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDGIMZKOJALMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC2CCC(O2)C(C(=O)OC(CC3CCC(O3)C(C(=O)OC(CC4CCC(O4)C(C(=O)OC(CC5CCC(O5)C(C(=O)O1)C)C)C)CC)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H68O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20864929 | |
| Record name | 5,23-Diethyl-2,11,14,20,29,32-hexamethyl-4,13,22,31,37,38,39,40-octaoxapentacyclo[32.2.1.1~7,10~.1~16,19~.1~25,28~]tetracontane-3,12,21,30-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20864929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
765.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20261-85-2 | |
| Record name | Dinactin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63925 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,13,22,31,37,38,39,40-Octaoxapentacyclo[32.2.1.17,10.116,19.125,28]tetracontane-3,12,21,30-tetrone, 5,23-diethyl-2,11,14,20,29,32-hexamethyl-, (1R,2R,5R,7R,10S,11S,14S,16S,19R,20R,23R,25R,28S,29S,32S,34S) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Dinactin?
A1: this compound is an ionophore, meaning it facilitates the transport of ions across cell membranes. [, , , , , ] More specifically, this compound exhibits a high affinity for potassium ions (K+), forming complexes that readily pass through lipid bilayers. [, ] This disrupts the natural ion gradients across the membrane, affecting various cellular processes. [, , ]
Q2: How does this compound affect cancer cells?
A2: In several cancer cell lines, this compound has been shown to:
- Inhibit cell proliferation: this compound can induce cell cycle arrest at the G0/G1 phase, effectively halting cell division. [, ] This effect is linked to the downregulation of cyclins A, B, and D3, and cdk2 protein expression, which are crucial regulators of cell cycle progression. []
- Suppress cancer stemness: this compound has demonstrated an ability to reduce both the number and size of tumorspheres, which are indicators of cancer stem cell (CSC) activity. [] This effect is attributed to the downregulation of CSC markers like ALDH1A1, Nanog, Oct4, and Sox2. []
- Trigger apoptosis: While not the primary mechanism, some studies suggest this compound can induce apoptosis in certain cancer cell lines. [, ]
Q3: Does this compound affect immune cells?
A3: Yes, this compound can impact immune responses. Studies show it inhibits T-cell proliferation and cytokine production, including IL-4 and IL-5, which are involved in inflammatory responses. [, ] This suggests a potential role for this compound as an immunosuppressant. [, ]
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula for this compound is C42H68O12, and its molecular weight is 753.0 g/mol. [, ]
Q5: What spectroscopic techniques are useful for characterizing this compound?
A5: Several spectroscopic methods are employed for this compound characterization:
- Nuclear Magnetic Resonance (NMR): NMR provides detailed structural information, including characteristic proton signals that help differentiate this compound from its homologs (nonactin, monactin, trinactin, tetranactin). [, ]
- Raman Spectroscopy: This technique helps analyze conformational changes in this compound upon complexation with different cations. [, ]
- Mass Spectrometry (MS): MS is used to determine the molecular weight and identify this compound and its homologs within complex mixtures. [, ]
Q6: What is known about the stability of this compound?
A6: this compound can be degraded by microbial activity in soil, primarily via hydrolysis into its constituent hydroxycarboxylic acids. [] This suggests it has low persistence in the environment. []
Q7: Are there ways to enhance this compound production?
A7: Research suggests that the addition of specific organic acids and metal ions to the fermentation medium can influence this compound production and the ratio of its homologs:
- Organic Acids: Adding acetic, propionic, or succinic acid can alter the nonactin/monactin ratio. []
- Metal Ions: Magnesium sulfate (MgSO4) enhances macrotetrolide production, while zinc sulfate (ZnSO4) specifically boosts valinomycin production. []
Q8: Does this compound exhibit any catalytic activity?
A8: While this compound itself isn't known for direct catalytic activity, its ability to transport K+ ions across membranes can indirectly affect the activity of membrane-bound enzymes. [] For example, it has been shown to enhance mitochondrial ATPase activity, leading to increased ATP hydrolysis. []
Q9: Have there been any computational studies on this compound?
A9: Yes, computational methods have been used to:
- Model this compound-ion complexes: Simulations help understand the structural basis of ion selectivity and the energetics of complex formation. []
- Determine conformational energy: Calculations reveal the preferred conformations of this compound and its homologs. []
Q10: How does the structure of this compound relate to its activity?
A10: this compound belongs to the macrotetrolide family, which are cyclic molecules with a central cavity that binds cations. [, ] The size and flexibility of this cavity, influenced by the substituents on the macrocyclic ring, dictate the ion selectivity and binding affinity. [, ] The number of ethyl groups in the side chains (R1-R4) differentiates this compound and its homologs. [] Increasing the number of ethyl groups generally enhances the binding affinity for larger cations like K+ and Rb+. []
Q11: How is this compound typically separated and quantified?
A11: Common methods include:
- High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC with evaporative light scattering detection, is effective for separating and quantifying this compound and its homologs. []
- Thin-Layer Chromatography (TLC): TLC can be used for preliminary separation and identification. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








